(2,6-Difluorophenyl)-piperidin-4-ylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

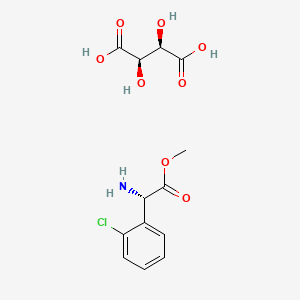

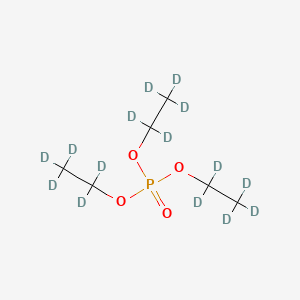

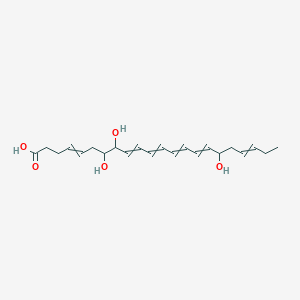

The compound “(2,6-Difluorophenyl)-piperidin-4-ylmethanone” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The “2,6-Difluorophenyl” part refers to a phenyl (benzene) ring with fluorine atoms at the 2nd and 6th positions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the difluorophenyl group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the difluorophenyl group, a benzene ring with two fluorine substituents. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

As an organic compound, “(2,6-Difluorophenyl)-piperidin-4-ylmethanone” would be expected to undergo various types of chemical reactions characteristic of its functional groups. For example, the carbonyl group (C=O) in the methanone part of the molecule could be involved in reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a key intermediate in synthesizing bioactive piperidine derivatives. These derivatives have been explored for their potential in treating a wide range of conditions, from cancer to neurodegenerative diseases .

Development of Analgesic and Anti-inflammatory Agents

Recent studies have highlighted the use of piperidine derivatives as analgesic and anti-inflammatory agents. The structural motif of (2,6-Difluorophenyl)-piperidin-4-ylmethanone could be utilized to synthesize compounds with higher analgesic effects than standard drugs like indomethacin .

Anticancer Research

Piperidine structures are being investigated for their anticancer properties. The compound could be used to create new molecules that target specific pathways involved in cancer cell proliferation and survival .

Photoactive Material Synthesis

The compound’s structure is suitable for creating photoactive materials. These materials have applications in advanced sensors, drug delivery, data storage, and molecular switches. The ability to undergo structural reorganization upon light exposure makes it valuable for developing next-generation light-responsive smart materials .

Heteroarylation in Medicinal Chemistry

The compound can act as a directing group in RhIII-catalyzed ortho-C(sp2)–H heteroarylation, a method used to synthesize heterocyclic drug molecules. This process is significant for creating compounds with high reactivity and good functional group tolerance, which is essential in medicinal chemistry .

Creation of Nonplanar Porphyrins

Porphyrins with nonplanar distortions exhibit unique physicochemical properties and have various applications, including photodynamic therapy. The compound can be used to introduce β-substituents that induce such nonplanar distortions, thereby modifying the porphyrin’s properties for specific applications .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2,6-difluorophenyl)-piperidin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-9-2-1-3-10(14)11(9)12(16)8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVMEIJLLJRHNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,6-Difluorophenyl)carbonyl]piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)